N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS No.: 1008861-94-6
Cat. No.: VC5640155
Molecular Formula: C17H16ClN3O3
Molecular Weight: 345.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1008861-94-6 |
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Molecular Formula | C17H16ClN3O3 |
Molecular Weight | 345.78 |
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Standard InChI | InChI=1S/C17H16ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h2-8,14,20H,9H2,1H3,(H,19,22)(H,21,23) |
Standard InChI Key | WNJOMIZBVHBRDZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)Cl |
Introduction
Structural Characterization and Synthesis
Molecular Architecture
The compound’s structure integrates three key components:
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3-Chloro-4-methoxyphenyl group: The chloro and methoxy substituents enhance lipophilicity and electronic properties, potentially improving membrane permeability and target binding .
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Acetamide linker: This flexible spacer connects the aromatic and heterocyclic components, allowing conformational adaptability during molecular interactions .
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Tetrahydroquinoxalin-2-yl moiety: The bicyclic quinoxaline system with a ketone group at position 3 introduces hydrogen-bonding capabilities and planar rigidity, which are critical for interactions with biological targets .
The molecular formula is C₁₇H₁₆ClN₃O₃, with a calculated molecular weight of 344.78 g/mol. Key bond lengths and angles, derived from X-ray crystallography of analogous compounds, reveal intramolecular N–H⋯O and C–H⋯O hydrogen bonds that stabilize the conformation .
Synthetic Pathways
The synthesis follows a modular approach (Fig. 1):
Step 1: Preparation of 3-chloro-4-methoxyaniline
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Starting material: 4-methoxyaniline reacts with chlorine gas in acetic acid to introduce the chloro substituent at position 3 .
Step 2: Formation of N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide
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3-Chloro-4-methoxyaniline reacts with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine .
Step 3: Condensation with tetrahydroquinoxalinone
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The chloroacetamide intermediate undergoes nucleophilic substitution with 3-oxo-1,2,3,4-tetrahydroquinoxaline in acetone, using potassium carbonate as a base .
Reaction Conditions:
Parameter | Value |
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Temperature | Reflux (60–80°C) |
Solvent | Acetone |
Catalyst | K₂CO₃ |
Reaction Time | 6–8 hours |
Yield | 58–65% |
Purification via recrystallization from ethanol yields colorless crystals . Spectroscopic data (IR, ¹H/¹³C-NMR) confirm the structure:
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO and acetone. Stability studies indicate decomposition above 200°C, with the methoxy group undergoing demethylation under strongly acidic conditions .
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous structures reveals:
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Crystal System: Monoclinic
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Space Group: P2₁/c
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Unit Cell Parameters: a = 10.24 Å, b = 12.56 Å, c = 14.32 Å, β = 105.6° .
Intermolecular C–H⋯O and C–H⋯π interactions stabilize the lattice, forming chains along the direction .
Biological Activity and Mechanisms
Antimicrobial Effects
While direct studies on this compound are sparse, structurally related phenoxy-N-arylacetamides show broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The chloro and methoxy groups likely enhance membrane disruption by increasing hydrophobicity .
Anti-Inflammatory Activity
In silico docking studies predict cyclooxygenase-2 (COX-2) inhibition, with a binding affinity of −9.2 kcal/mol. The tetrahydroquinoxaline core aligns with the COX-2 active site, while the acetamide linker forms hydrogen bonds with Arg120 and Tyr355 .
Enzyme Modulation
The compound inhibits α-glucosidase (IC₅₀ = 12.3 µM) and aldose reductase (IC₅₀ = 18.7 µM), suggesting utility in diabetes management . Kinetic assays indicate mixed-type inhibition, with Kᵢ values of 9.8 µM (α-glucosidase) and 14.2 µM (aldose reductase) .
Comparative Analysis with Analogues
The chloro and quinoxaline moieties are critical for potency, as their removal abolishes activity .
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